3-(Piperazin-1-yl)-D-Ala-OH

Catalog No.
S13652261
CAS No.
M.F
C7H15N3O2
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Piperazin-1-yl)-D-Ala-OH

Product Name

3-(Piperazin-1-yl)-D-Ala-OH

IUPAC Name

(2R)-2-amino-3-piperazin-1-ylpropanoic acid

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C7H15N3O2/c8-6(7(11)12)5-10-3-1-9-2-4-10/h6,9H,1-5,8H2,(H,11,12)/t6-/m1/s1

InChI Key

GCKHCMMDWJZKBQ-ZCFIWIBFSA-N

Canonical SMILES

C1CN(CCN1)CC(C(=O)O)N

Isomeric SMILES

C1CN(CCN1)C[C@H](C(=O)O)N

3-(Piperazin-1-yl)-D-Ala-OH (CAS 2044710-43-0) is an unnatural D-amino acid characterized by a basic, cyclic piperazine side chain. In procurement and material selection, it functions as a specialized building block for solid-phase peptide synthesis (SPPS) and peptidomimetic development. The compound provides a highly nucleophilic secondary amine for orthogonal derivatization, a D-chiral center for proteolytic resistance, and a conformationally restricted framework. These properties make it a critical precursor for synthesizing branched peptides, antibody-drug conjugate (ADC) linkers, and cell-penetrating sequences where standard aliphatic amino acids fail to provide the necessary structural or chemical functionality [1].

Substituting 3-(Piperazin-1-yl)-D-Ala-OH with generic basic D-amino acids, such as D-Lysine or D-Arginine, fundamentally alters the thermodynamic binding profile due to the increased entropic penalty of their flexible aliphatic chains. Furthermore, replacing it with the L-enantiomer (3-(Piperazin-1-yl)-L-Ala-OH) sacrifices exopeptidase resistance, leading to rapid degradation in serum and rendering the resulting peptides unviable for extended systemic circulation. Attempting to use piperidine analogs (e.g., 3-(1-Piperidinyl)-D-Ala-OH) eliminates the distal reactive secondary amine, completely blocking downstream orthogonal bioconjugation or branching steps required in complex linker manufacturing [1].

Precursor Suitability for Orthogonal Bioconjugation

When selecting a basic D-amino acid for downstream conjugation, 3-(Piperazin-1-yl)-D-Ala-OH provides an active secondary amine at the distal position, enabling direct reaction with NHS-esters or isothiocyanates. In contrast, piperidine analogs such as 3-(1-Piperidinyl)-D-Ala-OH lack this reactive site, rendering them incapable of serving as branching nodes without additional synthetic steps [1].

Evidence DimensionDistal amine reactivity for bioconjugation
Target Compound Data100% theoretical availability of secondary amine
Comparator Or Baseline3-(1-Piperidinyl)-D-Ala-OH (0% availability)
Quantified DifferenceBinary presence vs. absence of conjugation site
ConditionsStandard NHS-ester or isothiocyanate coupling conditions

Procurement of the piperazine derivative eliminates the need for multi-step linker synthesis when designing branched or dye-conjugated peptidomimetics.

Proteolytic Stability and Half-Life

The D-configuration of the alpha-carbon in 3-(Piperazin-1-yl)-D-Ala-OH inherently resists cleavage by endogenous exopeptidases. Comparative stability assays of D-amino acids versus their L-enantiomers demonstrate that D-isomers typically maintain >90% integrity over 24 hours in serum, whereas L-isomers like 3-(Piperazin-1-yl)-L-Ala-OH degrade rapidly [1].

Evidence DimensionSerum exopeptidase stability (half-life)
Target Compound Data>24 hours (typical for D-enantiomers)
Comparator Or Baseline3-(Piperazin-1-yl)-L-Ala-OH (<2 hours typical)
Quantified Difference>12-fold increase in half-life
ConditionsIn vitro human serum stability assays

Buyers developing therapeutic peptides must select the D-isomer to achieve viable systemic circulation times without relying on complex, costly formulation technologies.

Lipophilicity and Membrane Permeability Tuning

Replacing standard basic residues with 3-(Piperazin-1-yl)-D-Ala-OH alters the physicochemical profile of the resulting sequence. The piperazine side chain has a lower pKa (~9.8) compared to the guanidinium group of D-Arginine (~12.5), resulting in a higher fraction of neutral species at physiological pH and improved lipid bilayer partitioning [1].

Evidence DimensionSide-chain pKa and physiological protonation
Target Compound DatapKa ~9.8 (partial deprotonation at pH 7.4)
Comparator Or BaselineD-Arginine (pKa ~12.5, permanently protonated)
Quantified Difference~2.7 log unit reduction in pKa
ConditionsAqueous buffer, pH 7.4

Selecting this compound over D-Arginine enables the synthesis of sequences with enhanced passive membrane permeability, reducing the need for active transport formulation aids.

Conformational Rigidity in SPPS

The cyclic piperazine side chain restricts the conformational freedom of the amino acid compared to linear aliphatic amines. 3-(Piperazin-1-yl)-D-Ala-OH possesses only two rotatable bonds between the alpha-carbon and the basic moiety, whereas D-Lysine contains four. This structural rigidity reduces the entropic penalty upon target binding [1].

Evidence DimensionSide-chain rotatable bonds
Target Compound Data2 rotatable bonds
Comparator Or BaselineD-Lysine (4 rotatable bonds)
Quantified Difference50% reduction in side-chain degrees of freedom
ConditionsMolecular topology analysis

Procuring this rigidified building block allows medicinal chemists to lock peptide conformations, directly translating to higher target binding affinities compared to flexible aliphatic alternatives.

Synthesis of Protease-Resistant Peptidomimetics

Directly leveraging the D-configuration, this compound is utilized in the solid-phase synthesis of therapeutic peptides requiring extended serum half-lives, replacing L-isomers that undergo rapid exopeptidase cleavage [1].

Orthogonal Bioconjugation in ADC Linkers

The distal secondary amine of the piperazine ring serves as a dedicated conjugation site for NHS-esters or isothiocyanates, making this compound a critical node for attaching fluorophores, PEG chains, or cytotoxic payloads without multi-step linker synthesis [2].

Cell-Penetrating Peptide Optimization

By replacing highly basic D-Arginine residues, the lower pKa of the piperazine side chain increases the fraction of neutral species at physiological pH, enhancing passive lipid bilayer translocation and improving the bioavailability of the synthesized sequences [3].

Conformationally Restricted Pharmacophore Mapping

The rigidified side chain is employed by medicinal chemists to probe spatial requirements in receptor-binding pockets, minimizing the entropic penalty of binding compared to flexible D-Lysine alternatives [4].

XLogP3

-4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

173.116426730 g/mol

Monoisotopic Mass

173.116426730 g/mol

Heavy Atom Count

12

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